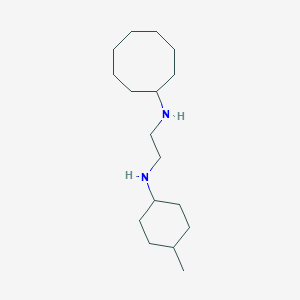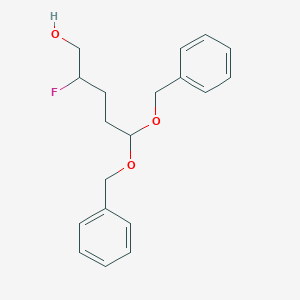
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidin-2-one core, benzyl, benzyloxy, and phenylsulfanyl groups
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of appropriate precursors to form the pyrrolidin-2-one ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the Benzyloxy Group: The benzyloxy group is added through an etherification reaction.
Incorporation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced using a thiolation reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as reducing the carbonyl group to an alcohol.
Substitution: The benzyl and benzyloxy groups can undergo substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one can be compared with similar compounds such as:
1-Benzyl-4-(chloromethyl)pyrrolidin-2-one: This compound has a chloromethyl group instead of the benzyloxy and phenylsulfanyl groups, leading to different chemical properties and reactivity.
1-Benzyl-4-(methoxy)pyrrolidin-2-one: The methoxy group in this compound provides different electronic and steric effects compared to the benzyloxy group.
1-Benzyl-4-(phenylsulfanyl)pyrrolidin-2-one:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
647826-80-0 |
|---|---|
Molekularformel |
C24H23NO2S |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
1-benzyl-4-phenylmethoxy-5-phenylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23NO2S/c26-23-16-22(27-18-20-12-6-2-7-13-20)24(28-21-14-8-3-9-15-21)25(23)17-19-10-4-1-5-11-19/h1-15,22,24H,16-18H2 |
InChI-Schlüssel |
OWCBBNLSMOQTCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(N(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



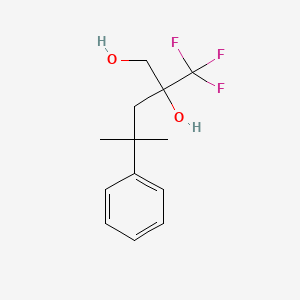
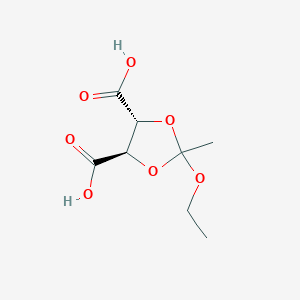
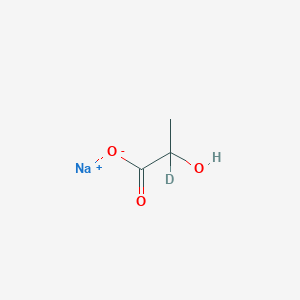
![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
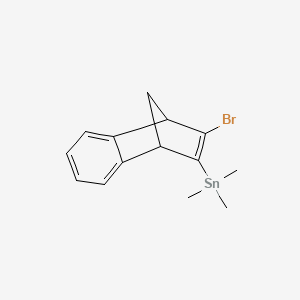
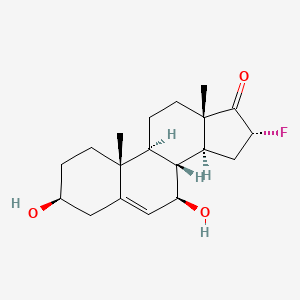
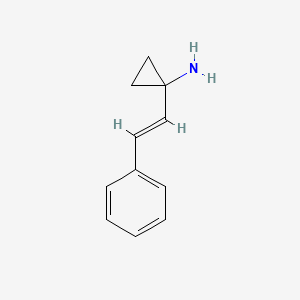
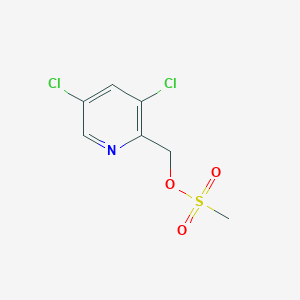
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)
